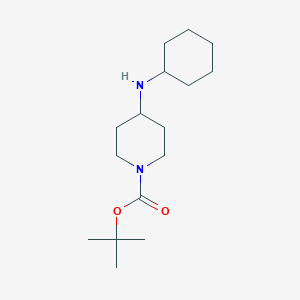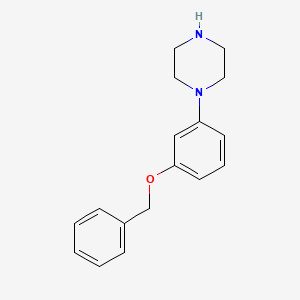
1-(4-Aminophényl)imidazolidin-2-one
Vue d'ensemble
Description
1-(4-Aminophenyl)imidazolidin-2-one, commonly referred to as 4-AIP, is a heterocyclic organic compound that has been widely studied in recent years. It has a wide range of applications in both scientific research and industry. 4-AIP has been used as a catalyst for organic synthesis, a reagent for the preparation of various compounds, and a building block for the synthesis of other heterocycles. It has also been used in the development of new drugs and pharmaceuticals.
Applications De Recherche Scientifique
Développement pharmaceutique
La 1-(4-Aminophényl)imidazolidin-2-one et ses dérivés sont importants dans le domaine pharmaceutique en raison de leur présence dans divers composés biologiquement actifs. Ils servent d'intermédiaires dans la synthèse de molécules médicamenteuses complexes et sont utilisés comme auxiliaires chiraux pour les transformations asymétriques, essentielles à la création de produits pharmaceutiques énantiomériquement purs .
Agriculture
Dans le secteur agricole, ces composés sont étudiés pour leur potentiel d'utilisation dans le développement de nouveaux produits agrochimiques. Leur motif structural est étudié pour son interaction avec la biologie des plantes, ce qui pourrait conduire à la création de nouveaux pesticides ou régulateurs de croissance .
Science des matériaux
Le système cyclique de l'imidazolidin-2-one, auquel appartient la this compound, est étudié pour ses applications en science des matériaux. Cela comprend le développement de nouveaux polymères et revêtements qui pourraient offrir des propriétés améliorées telles que la durabilité, la résistance au stress environnemental et des performances accrues dans diverses applications industrielles .
Science de l'environnement
La recherche sur les applications environnementales de la this compound comprend son utilisation dans les procédés de remédiation environnementale. Ses propriétés chimiques sont étudiées pour comprendre comment elle peut être utilisée pour éliminer ou neutraliser les polluants et les toxines des écosystèmes naturels .
Synthèse chimique
Ce composé est un intermédiaire précieux dans la synthèse chimique. Il est utilisé dans la préparation de divers composés hétérocycliques et a des applications dans le développement de protocoles de synthèse durables et respectueux de l'environnement. Son rôle dans la catalyse et l'organocatalyse est également d'un grand intérêt pour les chimistes .
Biotechnologie
En biotechnologie, la this compound est utilisée dans la recherche en protéomique. C'est un outil biochimique utilisé pour étudier les protéines et les enzymes, aidant à la compréhension des processus biologiques et au développement d'applications biotechnologiques .
Safety and Hazards
Orientations Futures
Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . This suggests that there is ongoing interest in the development and study of these compounds.
Mécanisme D'action
Target of Action
Imidazolidin-2-ones and their analogues are known to be omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Mode of Action
The mode of action of 1-(4-Aminophenyl)imidazolidin-2-one involves a series of chemical reactions. One common approach to imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . This process involves a nucleophilic attack by an amino group of the substrate on the carbonyl of the (LG) 2 C=O species, leading to an intermediate from which the final (benz)imidazolidinone product is formed by intramolecular acyl nucleophilic substitution .
Biochemical Pathways
Imidazolidin-2-ones are known to be important synthetic intermediates that can be transformed into a broad variety of complex structures .
Pharmacokinetics
The molecular weight of 1772 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Imidazolidin-2-ones and their analogues are known to be widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds .
Action Environment
The development of sustainable and more efficient protocols for the synthesis of imidazolidin-2-ones has been a focus of continuous efforts over the years .
Analyse Biochimique
Biochemical Properties
1-(4-Aminophenyl)imidazolidin-2-one plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in carbonylation reactions and hydroamination processes . These interactions are typically characterized by the formation of stable complexes, which can influence the activity of the enzymes and the overall biochemical pathways.
Cellular Effects
The effects of 1-(4-Aminophenyl)imidazolidin-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of cells, particularly in the context of immune responses . It has been observed to modulate the activity of T-cells and other immune cells, thereby influencing the overall immune response.
Molecular Mechanism
At the molecular level, 1-(4-Aminophenyl)imidazolidin-2-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s structure allows it to form stable complexes with enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(4-Aminophenyl)imidazolidin-2-one in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical activity . In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(4-Aminophenyl)imidazolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced immune response or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(4-Aminophenyl)imidazolidin-2-one is involved in various metabolic pathways, including those related to carbonylation and hydroamination reactions . It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 1-(4-Aminophenyl)imidazolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution can vary depending on the tissue type and the presence of specific transport mechanisms.
Subcellular Localization
1-(4-Aminophenyl)imidazolidin-2-one exhibits specific subcellular localization patterns, which can influence its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
1-(4-aminophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJMZNOYNSCQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548484 | |
| Record name | 1-(4-Aminophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89518-99-0 | |
| Record name | 1-(4-Aminophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-aminophenyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

